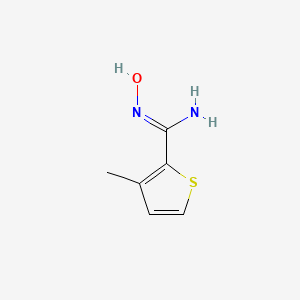

(Z)-N'-Hydroxy-3-methylthiophene-2-carboximidamide

Description

(Z)-N'-Hydroxy-3-methylthiophene-2-carboximidamide is an organic compound featuring a thiophene ring substituted with a methyl group at position 3 and a carboximidamide group at position 2. The carboximidamide moiety adopts a (Z)-configuration, where the hydroxylamine (-NHOH) group is positioned on the same side as the thiophene ring. Its molecular formula is C₆H₈N₂OS, with a molecular weight of 156.20 g/mol, and it is registered under CAS number 2060523-52-4 . However, safety data (e.g., toxicity, handling precautions) for this specific derivative remain unavailable, as noted in supplier documentation .

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

N'-hydroxy-3-methylthiophene-2-carboximidamide |

InChI |

InChI=1S/C6H8N2OS/c1-4-2-3-10-5(4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |

InChI Key |

OJCFONSCRYZDKG-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(SC=C1)/C(=N/O)/N |

Canonical SMILES |

CC1=C(SC=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide typically involves the following steps:

Starting Material: The synthesis begins with 3-methylthiophene, which serves as the core structure.

Nitration: The thiophene ring undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydroxylation: The amine group is converted to a hydroxylamine group through a hydroxylation reaction.

Formation of Carboximidamide: Finally, the hydroxylamine group is reacted with a suitable reagent to form the carboximidamide group.

Industrial Production Methods

Industrial production of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Key Reaction Data

Structural Insights

The thiophene-2-carboximidamide moiety forms hydrogen bonds with active-site residues in enzymes like nNOS (e.g., Glu592, Arg481 ). For the target compound:

-

The hydroxy group (N'-OH) may enhance solubility or participate in hydrogen bonding.

-

The 3-methyl substituent could modulate steric interactions, affecting binding affinity.

-

The trifluoromethyl group (if present in a related structure, e.g., ) introduces electron-withdrawing effects, potentially altering reactivity.

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅F₃N₂OS (for trifluoromethyl analog ) | |

| Molecular Weight | 210.18 g/mol (trifluoromethyl analog ) | |

| LC-TOF Mass | 403.1046 m/z (for biphenyl analog 7 ) |

Potential Reaction Challenges

-

Selectivity : Introducing the hydroxy group without disrupting the imidamide functionality may require protective groups.

-

Stability : The trifluoromethyl group (if present) could increase compound stability but complicate synthetic steps.

-

Purification : Thiophene-2-carboximidamides often require column chromatography for isolation .

Research Gaps

-

Direct synthesis protocols for (Z)-N'-hydroxy-3-methylthiophene-2-carboximidamide are not explicitly detailed in the provided sources.

-

Kinetic data or mechanistic studies for this specific compound are absent.

-

Selectivity studies against enzymes like nNOS/eNOS/iNOS are not reported for this structure.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide is being investigated for its therapeutic potential. It has shown promise as an anti-inflammatory and antimicrobial agent, with ongoing research exploring its efficacy in various disease models.

Industry

Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N’-Hydroxy-3-methylthiophene-2-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s hydroxyl and carboximidamide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (Z)-N'-Hydroxy-3-methylthiophene-2-carboximidamide can be contextualized by comparing it to analogs within the thiophene-carboximidamide family.

Table 1: Structural and Molecular Comparison of Thiophene-Carboximidamide Derivatives

Key Findings:

Substituent Effects: The methyl group at position 3 in the target compound may enhance steric bulk compared to unsubstituted derivatives like (Z)-N'-Hydroxythiophene-2-carboximidamide . This could influence solubility or binding interactions. The pyrrol-1-yl substituent in (Z)-N'-Hydroxy-2-(1H-pyrrol-1-yl)thiophene-3-carboximidamide adds a nitrogen-containing heterocycle, which might enable hydrogen bonding or coordination with biological targets .

Positional Isomerism :

- Shifting substituents between positions 2 and 3 on the thiophene ring (e.g., methyl at 3 vs. trifluoromethyl at 2) impacts electronic distribution. For instance, electron-withdrawing groups at position 2 may polarize the carboximidamide group differently compared to position 3 substituents.

Synthetic Accessibility :

- Derivatives like (Z)-N'-Hydroxythiophene-2-carboximidamide (CAS 1164246-20-1) are commercially available with documented purity specifications, whereas analogs with complex substituents (e.g., pyrrol-1-yl) are less prevalent in supplier catalogs .

The methyl and trifluoromethyl variants may offer tunable pharmacokinetic profiles due to differences in lipophilicity .

Biological Activity

(Z)-N'-Hydroxy-3-methylthiophene-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies, patents, and reviews to provide a comprehensive overview.

Chemical Structure

The compound features a thiophene ring, which is known for its diverse biological properties. The presence of the carboximidamide functional group contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research on thiophene derivatives indicates that they often exhibit significant antimicrobial properties. For instance, certain thiophene compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For example, compounds similar to this compound have shown promising results against Hep3B liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action may involve disruption of tubulin dynamics, leading to cell cycle arrest.

Anti-parasitic Activity

Thiophene derivatives have also been evaluated for their anti-parasitic effects. A study demonstrated that specific thiophene compounds could inhibit the proliferation of Leishmania major promastigotes, showcasing their potential as chemotherapeutic agents . This activity is often associated with the generation of reactive oxygen species (ROS), which induce cell death in parasites.

Case Studies

| Study | Compound | Target | IC50 Value | Mechanism |

|---|---|---|---|---|

| Study 1 | This compound | Hep3B Cells | 5.46 µM | Tubulin disruption |

| Study 2 | Thiophene Derivative 5D | Leishmania major | 0.09 µM | ROS production |

| Study 3 | Similar Thiophene Derivative | Staphylococcus aureus | - | Cell wall synthesis inhibition |

Research Findings

- Mechanistic Insights : The biological activity of this compound appears to be closely linked to its ability to interact with key cellular targets, such as tubulin and bacterial enzymes involved in cell wall synthesis .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the thiophene ring significantly affect the compound's biological activity. For instance, modifications can enhance potency against specific cancer cell lines or improve antimicrobial efficacy .

- Pharmacological Applications : Given its diverse biological activities, this compound may be explored further for applications in treating infections caused by resistant pathogens and certain types of cancer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N'-Hydroxy-3-methylthiophene-2-carboximidamide, and how can its stereochemical purity be validated?

- Methodology : Synthesis typically involves condensation of 3-methylthiophene-2-carboxaldehyde with hydroxylamine under controlled pH (e.g., 6.5–7.5) to favor the (Z)-isomer. Stereochemical validation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and NOE correlations to confirm spatial arrangement. High-performance liquid chromatography (HPLC) with chiral columns or polarimetric analysis can further verify purity .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using a design-of-experiments (DoE) approach. Expose the compound to pH ranges (1–13) and temperatures (4°C–60°C) over 1–4 weeks. Monitor degradation via UV-Vis spectroscopy (for chromophore changes) and LC-MS to identify breakdown products. Stability-indicating assays should confirm no loss of stereochemical integrity .

Q. What analytical techniques are critical for distinguishing this compound from its (E)-isomer?

- Methodology : Use a combination of X-ray crystallography (for definitive stereochemical assignment) and infrared (IR) spectroscopy to compare hydroxylamine O-H stretching frequencies, which differ due to intramolecular hydrogen bonding in the (Z)-form. Differential scanning calorimetry (DSC) can also reveal distinct melting points between isomers .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to map electron density and frontier molecular orbitals (HOMO-LUMO gaps). Compare theoretical activation energies for nucleophilic attack at the imine group with experimental kinetic data (e.g., via stopped-flow spectroscopy). Validate models using isotopic labeling (e.g., ¹⁵N) to track reaction pathways .

Q. What strategies resolve contradictions in reported biological activity data for this compound across cell lines?

- Methodology : Apply systematic error analysis:

- Experimental variables : Control for cell passage number, media composition, and oxygen tension.

- Data normalization : Use internal standards (e.g., housekeeping genes in qPCR) to adjust for batch effects.

- Meta-analysis : Pool datasets from independent studies (e.g., PubChem BioAssay) and apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration). Iterative hypothesis testing refines mechanistic insights .

Q. How does the thiophene ring’s electron-withdrawing nature influence the compound’s chelation behavior with transition metals?

- Methodology : Use cyclic voltammetry (CV) to study redox potentials in the presence of Fe²⁺, Cu²⁺, or Zn²⁺. Pair with electron paramagnetic resonance (EPR) spectroscopy to detect paramagnetic complexes. Compare binding constants (logβ) via UV-Vis titration and correlate with DFT-predicted charge distribution on the thiophene ring .

Q. What in silico approaches optimize the compound’s pharmacokinetic profile while retaining its bioactivity?

- Methodology :

- ADME prediction : Use tools like SwissADME to assess solubility, permeability (e.g., Caco-2 models), and cytochrome P450 interactions.

- Structural analogs : Generate a QSAR library of derivatives (e.g., substituting the methyl group with halogens) and screen for improved LogP and plasma protein binding (PPB) via molecular docking. Validate top candidates in ex vivo hepatic microsomal assays .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in aqueous solutions?

- Methodology :

- Containment : Use fume hoods with HEPA filters to prevent aerosolization.

- PPE : Wear nitrile gloves and polycarbonate goggles; avoid latex due to potential solvent interactions.

- Waste disposal : Neutralize acidic/basic waste streams before incineration, adhering to EPA guidelines (40 CFR Part 261). Document all procedures per OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility across labs?

- Methodology :

- Detailed logs : Record reaction parameters (e.g., stirring rate, inert gas flow) and raw spectral data (e.g., NMR δ values, integration ratios).

- Open-access repositories : Deposit protocols on platforms like protocols.io , including troubleshooting notes (e.g., gel formation during workup).

- Collaborative validation : Partner with independent labs to replicate key steps and publish joint method papers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.